molecular formula C10H16BrNO B5127786 5-bromobicyclo[3.3.1]nonane-1-carboxamide

5-bromobicyclo[3.3.1]nonane-1-carboxamide

Cat. No. B5127786
M. Wt: 246.14 g/mol
InChI Key: RVAVOJYNTJPTLH-UHFFFAOYSA-N
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Description

5-Bromobicyclo[3.3.1]nonane-1-carboxamide is a chemical compound with a bicyclo[3.3.1]nonane moiety . This moiety is predominant in many biologically active natural products and has exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .


Synthesis Analysis

The synthesis of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives involves several miscellaneous synthetic routes . For instance, single heterocycle-fused bicyclo[3.3.1]nonanes were synthesized when 3-bromobicyclo[3.3.1]nonane-2-one was refluxed with unchanged dinucleophiles .


Molecular Structure Analysis

The molecular structure of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Chemical Reactions Analysis

The chemical reactions involving 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives have been studied . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone, and the bromo and nitrile derivatives, were found significant for the overall structure .

Scientific Research Applications

Anticancer Chemotherapeutics

Cancer remains a significant global health challenge, and researchers continually seek novel compounds for effective treatment. The bicyclo[3.3.1]nonane moiety, found in various natural products, has exceptional characteristics. Several derivatives of 5-bromobicyclo[3.3.1]nonane-1-carboxamide have shown promise as potent anticancer agents. Their unique structural features make them attractive candidates for drug development. These compounds exhibit selective cytotoxicity against cancer cells, making them valuable in the fight against malignancies .

Heteroanalogues

Beyond the parent compound, researchers have explored heteroanalogues of bicyclo[3.3.1]nonanes. These modified structures contain additional heteroatoms (e.g., nitrogen, oxygen, sulfur) within the bicyclic ring. Heteroanalogues exhibit diverse properties and biological activities. Investigating their synthesis and applications expands our understanding of this intriguing scaffold.

Future Directions

The future directions in the research of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives could involve the exploration of new perspectives for anticancer chemotherapeutics . The possible relation between chiral networks and conglomerate formation is also a topic of interest .

properties

IUPAC Name

5-bromobicyclo[3.3.1]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO/c11-10-5-1-3-9(7-10,8(12)13)4-2-6-10/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVOJYNTJPTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCC(C1)(C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327697
Record name 5-bromobicyclo[3.3.1]nonane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Bromobicyclo[3.3.1]nonane-1-carboxamide

CAS RN

56031-29-9
Record name 5-bromobicyclo[3.3.1]nonane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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